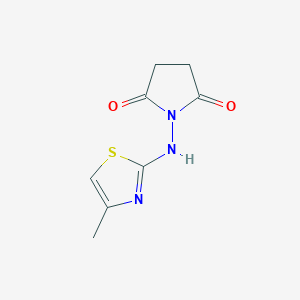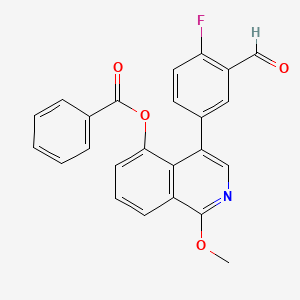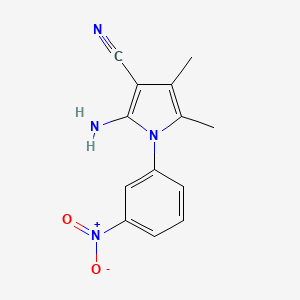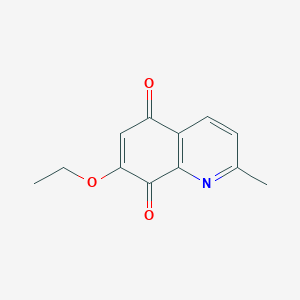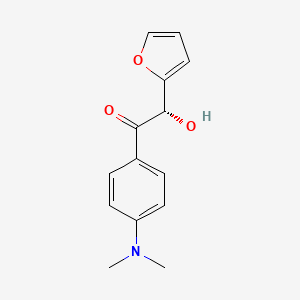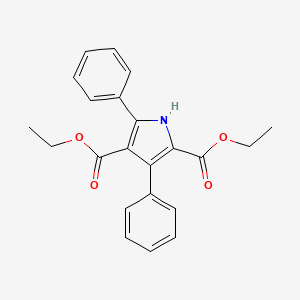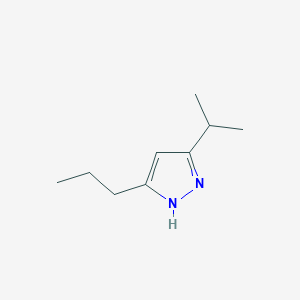
3-Isopropyl-5-propyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropyl-5-propyl-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms. This specific compound, with isopropyl and propyl substituents at positions 3 and 5 respectively, is of interest due to its unique structural and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-5-propyl-1H-pyrazole typically involves the condensation of appropriate aldehydes or ketones with hydrazine derivatives. One common method is the reaction of 3-isopropyl-1H-pyrazole with propyl bromide under basic conditions to introduce the propyl group at the 5-position .
Industrial Production Methods: Industrial production methods for pyrazole derivatives often involve multi-step processes that include the preparation of intermediate compounds followed by cyclization reactions. The use of catalysts and optimized reaction conditions can enhance yield and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 3-Isopropyl-5-propyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrazole ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazoles .
Aplicaciones Científicas De Investigación
3-Isopropyl-5-propyl-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Pyrazole derivatives are explored for their potential as therapeutic agents in treating various diseases.
Industry: It is used in the development of agrochemicals and materials science .
Mecanismo De Acción
The mechanism of action of 3-Isopropyl-5-propyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The exact pathways and targets vary based on the specific application and derivative being studied .
Comparación Con Compuestos Similares
- 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 3-Isopropyl-5-methyl-1H-pyrazole
- 3-Isopropyl-5-ethyl-1H-pyrazole
Comparison: 3-Isopropyl-5-propyl-1H-pyrazole is unique due to its specific substituents, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and selectivity towards molecular targets .
Propiedades
Fórmula molecular |
C9H16N2 |
|---|---|
Peso molecular |
152.24 g/mol |
Nombre IUPAC |
3-propan-2-yl-5-propyl-1H-pyrazole |
InChI |
InChI=1S/C9H16N2/c1-4-5-8-6-9(7(2)3)11-10-8/h6-7H,4-5H2,1-3H3,(H,10,11) |
Clave InChI |
GYAWDICGIDXLDJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=NN1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


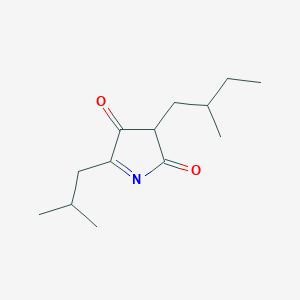
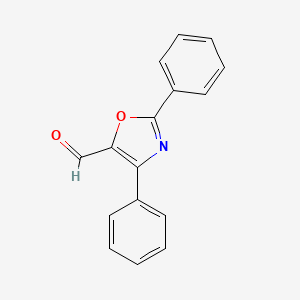

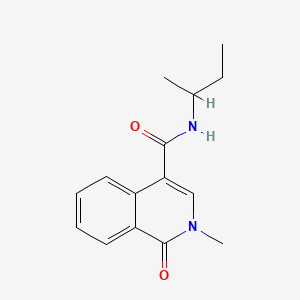

![4-[(3,7-Dichloroquinoline-8-carbonyl)amino]butanoic acid](/img/structure/B15209043.png)
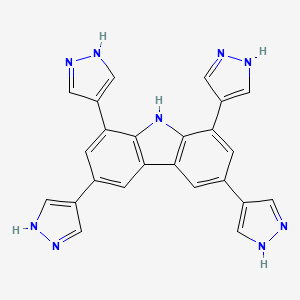
![2-(2-Methylphenyl)-N-[3-(morpholin-4-yl)propyl]quinolin-4-amine](/img/structure/B15209049.png)
